molecular formula C12H16FNO2 B2815293 Tert-butyl 2-amino-2-(2-fluorophenyl)acetate CAS No. 2248258-29-7

Tert-butyl 2-amino-2-(2-fluorophenyl)acetate

Cat. No.: B2815293
CAS No.: 2248258-29-7
M. Wt: 225.263
InChI Key: HRKKWLGMHKHIJP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2-fluorophenyl)acetate: is an organic compound with a tert-butyl ester group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(2-fluorophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-fluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-2-(2-fluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
  • Tert-butyl 2-amino-2-(3-fluorophenyl)acetate
  • Tert-butyl 2-amino-2-(2-chlorophenyl)acetate

Comparison: Tert-butyl 2-amino-2-(2-fluorophenyl)acetate is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

tert-butyl 2-amino-2-(2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKKWLGMHKHIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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